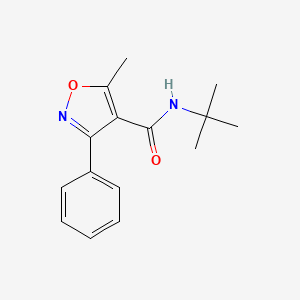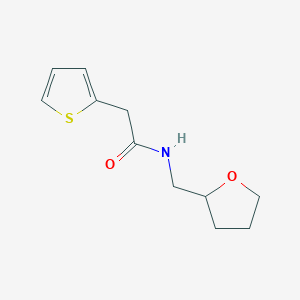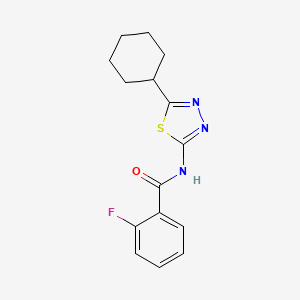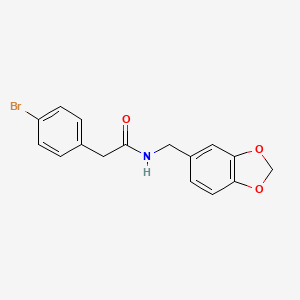
N-tert-butyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is an organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and a phenyl group attached to the oxazole ring, along with a carboxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of a substituted benzaldehyde with a nitrile oxide intermediate, followed by cyclization to form the oxazole ring. The tert-butyl and methyl groups are introduced through alkylation reactions, while the carboxamide group is formed through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Oxidized oxazole derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Substituted oxazole and phenyl derivatives.
Scientific Research Applications
N-tert-butyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-tert-butyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxylate
- N-tert-butyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid
- N-tert-butyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide derivatives
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability, while the carboxamide group provides opportunities for further functionalization and derivatization.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H18N2O2 |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
N-tert-butyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C15H18N2O2/c1-10-12(14(18)16-15(2,3)4)13(17-19-10)11-8-6-5-7-9-11/h5-9H,1-4H3,(H,16,18) |
InChI Key |
LLSPVARZIBPTGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(pentan-2-yl)pyrrolidine-3-carboxamide](/img/structure/B11172515.png)

![2-(4-chlorophenoxy)-2-methyl-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide](/img/structure/B11172533.png)

![4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)benzenesulfonamide](/img/structure/B11172536.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11172548.png)
![N-{2-[benzyl(methyl)carbamoyl]phenyl}-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11172555.png)
![N-(5-{[(4-chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide](/img/structure/B11172560.png)

![2-[(benzylsulfonyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B11172565.png)
![methyl N-[(3-chlorophenyl)carbonyl]leucinate](/img/structure/B11172572.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11172588.png)
![1-[(2H-1,3-Benzodioxol-5-YL)methyl]-4-(2-phenoxybenzoyl)piperazine](/img/structure/B11172594.png)

